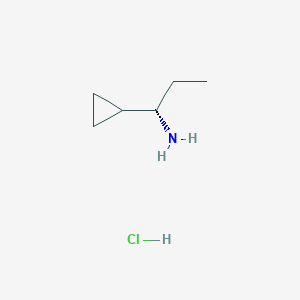

1-Cyclopropylpropan-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-cyclopropylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-2-6(7)5-3-4-5;/h5-6H,2-4,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMLAWBZUWUSDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclopropylpropan-1-amine Hydrochloride

Introduction

1-Cyclopropylpropan-1-amine hydrochloride is a primary amine salt of significant interest in medicinal chemistry and drug development due to its unique structural motif, which combines a cyclopropyl group and a short alkyl chain. This combination can impart favorable pharmacological properties, such as enhanced metabolic stability and improved target binding affinity. A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure its quality, predict its behavior in biological systems, and develop robust formulations. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, along with detailed, field-proven experimental protocols for their determination.

Chemical Identity and Core Properties

A foundational aspect of any chemical entity is its unambiguous identification and fundamental properties.

| Property | Value | Source |

| IUPAC Name | 1-cyclopropylpropan-1-amine;hydrochloride | |

| CAS Number | 677743-70-3 | [1] |

| Molecular Formula | C₆H₁₄ClN | [1] |

| Molecular Weight | 135.64 g/mol | [2] |

| Canonical SMILES | CCC(C1CC1)N.Cl | [3] |

Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are critical.

Expected ¹H NMR Spectral Features:

The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl, methine, and cyclopropyl protons. The protons on the nitrogen-bearing carbon will be deshielded due to the electron-withdrawing effect of the ammonium group. The hydrochloride salt form will result in the amine protons appearing as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Expected ¹³C NMR Spectral Features:

The carbon NMR spectrum will provide information on the number of unique carbon environments. One would expect to see signals for the methyl and methylene carbons of the ethyl group, the methine carbon attached to the nitrogen and cyclopropyl group, and the methylene carbons of the cyclopropyl ring.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons.

-

Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for both ¹H and ¹³C NMR should be employed.

-

Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For the latter, a proton-decoupled experiment is standard.

-

Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative proton ratios. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Diagram of NMR Analysis Workflow:

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum will be dominated by the vibrations of the ammonium group.

Expected IR Spectral Features:

-

N-H Stretching: A broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹, characteristic of the N-H stretching vibrations in a primary ammonium salt.[4]

-

N-H Bending: An absorption band around 1600-1500 cm⁻¹ corresponding to the asymmetric N-H bending vibration.[4]

-

C-H Stretching: Sharp peaks in the 3000-2850 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the alkyl and cyclopropyl groups.

-

C-N Stretching: A medium intensity band in the 1250-1020 cm⁻¹ region.

Experimental Protocol for IR Analysis:

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule to confirm its identity.

Physicochemical Properties and Their Determination

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance.

Melting Point

The melting point is a crucial indicator of purity. A sharp melting range suggests a high degree of purity, while a broad range may indicate the presence of impurities.

Experimental Protocol for Melting Point Determination:

-

Instrumentation: Use a calibrated melting point apparatus.

-

Sample Preparation: Place a small amount of the finely powdered sample into a capillary tube.

-

Measurement: Heat the sample at a controlled rate (e.g., 1-2 °C/min) and record the temperature at which the substance starts to melt and the temperature at which it is completely molten.

Solubility

Solubility is a key factor influencing the absorption and bioavailability of a drug substance. As a hydrochloride salt, this compound is expected to have good aqueous solubility.

Experimental Protocol for Aqueous Solubility Determination:

-

Method: The equilibrium solubility method is the gold standard.

-

Procedure:

-

Add an excess amount of the compound to a known volume of water in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

-

Filter the suspension to remove the undissolved solid.

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Diagram of Solubility Determination Workflow:

Caption: Workflow for equilibrium solubility determination.

Dissociation Constant (pKa)

The pKa value is a measure of the acidity of the protonated amine. It is a critical parameter that influences the extent of ionization at different physiological pH values, which in turn affects solubility, absorption, and receptor binding.

Experimental Protocol for pKa Determination:

Potentiometric titration is a common and reliable method for pKa determination.

-

Solution Preparation: Prepare a standard solution of the compound in water.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the amine is in its protonated form. This corresponds to the midpoint of the titration curve.

Stability Assessment

The chemical stability of an API is a critical quality attribute that must be thoroughly investigated to ensure its safety and efficacy throughout its shelf life. For amine hydrochlorides, degradation can occur through various pathways, including oxidation and hydrolysis.[5]

Forced Degradation Studies:

Forced degradation or stress testing is conducted to identify potential degradation products and to establish the intrinsic stability of the molecule.[6]

Experimental Protocol for Forced Degradation:

-

Acid/Base Hydrolysis: Expose a solution of the compound to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at an elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid compound to high temperatures.

-

Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.[6]

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to separate the parent compound from its degradation products.

Diagram of Stability Testing Logic:

Caption: Logical flow of a forced degradation study.

Conclusion

This technical guide has outlined the essential physicochemical properties of this compound and provided detailed, actionable protocols for their determination. While specific experimental data for this compound may be limited in the public domain, the methodologies presented are based on well-established principles for the characterization of amine salts. By applying these robust analytical techniques, researchers and drug development professionals can generate the critical data necessary to advance their research and development programs with confidence in the quality and performance of this promising chemical entity.

References

- PubChem. (1-Methylcyclopropyl)amine hydrochloride. National Center for Biotechnology Information.

- Thermo Fisher Scientific. (n.d.). Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection.

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

- BenchChem. (n.d.). A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base.

- Basu, A., & Gupta, A. (n.d.). Chemical analysis in amine system operations. EPTQ.

- EvitaChem. (n.d.). Buy ethyl 7-benzyl-6-(2-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (EVT-3107373).

-

PubChem. (n.d.). 1-Cyclopropylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclopropylethylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Metrohm. (n.d.). Amine Treatment.

-

Molbase. (n.d.). This compound. Retrieved from [Link]

- Angene International Limited. (n.d.). This compound.

- Umbreit, G. R., Nygren, R. E., & Testa, A. (1969). Determination of traces of amine salts in water by gas chromatography.

-

Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved from [Link]

- Manda, P., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceuticals, 16(2), 269.

- StudySmarter. (2023). Physical Properties of Amines: Alkyl, Aliphatic Amines.

- ChemicalBook. (n.d.). Cyclopropylmethyl-methyl-amine hydrochloride(77335-18-3) 1H NMR.

-

Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

- Quora. (2022). What are the physical properties of amines?

- EMBIBE. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point.

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclopropylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopropylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclopropylamine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopropylamine. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Amine. Retrieved from [Link]

- Chemistry LibreTexts. (2023). Basic Properties of Amines.

- Royal Society of Chemistry. (n.d.). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers.

- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis (PhD thesis). University of Glasgow.

- ChemicalBook. (n.d.). 1-CYCLOPROPYLETHANOL(765-42-4) 13C NMR spectrum.

- Hit2Lead. (n.d.). (1-cyclopropyl-1-methylethyl)amine hydrochloride.

Sources

- 1. This compound|CAS 677743-70-3|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 2. 1217126-76-5 | 3-Cyclopropylpropan-1-amine hydrochloride - Moldb [moldb.com]

- 3. 1-Cyclopropylpropan-1-amine | C6H13N | CID 3985879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. benchchem.com [benchchem.com]

- 6. ema.europa.eu [ema.europa.eu]

An In-Depth Technical Guide to the Structural Analysis of 1-Cyclopropylpropan-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of 1-cyclopropylpropan-1-amine hydrochloride, a compound of interest in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the application of modern analytical techniques for the thorough characterization of this molecule. We will explore the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and X-ray Crystallography. Each section is designed to be a self-validating system, explaining the causality behind experimental choices and providing detailed, step-by-step protocols.

Introduction: The Significance of this compound

1-Cyclopropylpropan-1-amine and its derivatives are important building blocks in the synthesis of biologically active compounds. The presence of the cyclopropyl ring introduces conformational rigidity and can significantly influence the binding of a molecule to its biological target. As the hydrochloride salt, the compound's solubility and stability are often enhanced, making it more suitable for pharmaceutical formulations.

Accurate structural analysis is paramount to confirming the identity, purity, and stereochemistry of the synthesized molecule. This guide will walk through the essential analytical techniques required to achieve a comprehensive structural understanding of this compound.

Molecular Structure and Physicochemical Properties

Before delving into the analytical techniques, it is crucial to understand the basic properties of this compound.

| Property | Value | Source |

| Molecular Formula | C6H14ClN | PubChem |

| Molecular Weight | 135.63 g/mol | PubChem |

| IUPAC Name | 1-cyclopropylpropan-1-amine;hydrochloride | PubChem |

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Causality of Experimental Choice: ¹H NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, we expect to see distinct signals for the protons on the cyclopropyl ring, the propyl chain, and the ammonium group.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -NH₃⁺ | 8.0 - 9.0 | Broad singlet | 3H |

| -CH(N)- | 2.8 - 3.2 | Multiplet | 1H |

| -CH₂- (propyl) | 1.5 - 1.8 | Multiplet | 2H |

| -CH₃ (propyl) | 0.9 - 1.2 | Triplet | 3H |

| -CH- (cyclopropyl) | 0.8 - 1.2 | Multiplet | 1H |

| -CH₂- (cyclopropyl) | 0.3 - 0.7 | Multiplet | 4H |

Step-by-Step Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for amine salts as it allows for the observation of the N-H protons.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

-

Data Acquisition: Acquire the Free Induction Decay (FID).

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons.

-

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

Causality of Experimental Choice: ¹³C NMR provides information on the number of non-equivalent carbon atoms and their chemical environments. This is essential for confirming the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectrum: Based on the structure and data for analogous compounds, we can predict the approximate chemical shifts for the carbon atoms in this compound.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH(N)- | 55 - 65 |

| -CH₂- (propyl) | 25 - 35 |

| -CH₃ (propyl) | 10 - 15 |

| -CH- (cyclopropyl) | 10 - 20 |

| -CH₂- (cyclopropyl) | 0 - 10 |

Step-by-Step Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Switch the spectrometer to the ¹³C channel.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Acquisition and Processing: The process is analogous to that of ¹H NMR. The solvent peak (e.g., DMSO-d₆ at 39.52 ppm) is used for chemical shift calibration.

Caption: A generalized workflow for NMR analysis.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Causality of Experimental Choice: Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the compound and can offer structural clues through the analysis of fragmentation patterns. For the hydrochloride salt, we would expect to observe the mass of the protonated free amine.

Expected Mass Spectrum: The molecular weight of the free base, 1-cyclopropylpropan-1-amine, is 99.17 g/mol .[2] In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, we would expect to see the molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺).

| Ion | Expected m/z |

| [M+H]⁺ (protonated free amine) | 100.11 |

| [M]⁺ (molecular ion of free amine) | 99.10 |

Fragmentation Analysis: The fragmentation pattern can provide valuable structural information. Key fragmentations would likely involve the loss of the ethyl group or cleavage of the cyclopropyl ring.

Caption: Plausible fragmentation pathways for 1-cyclopropylpropan-1-amine.

Step-by-Step Experimental Protocol (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Use an electrospray ionization mass spectrometer.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).

-

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Causality of Experimental Choice: FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. It is an excellent tool for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the N-H bonds of the ammonium salt and the C-H bonds of the alkyl and cyclopropyl groups.

Expected FT-IR Absorptions: An FT-IR spectrum for the free base, 1-cyclopropylpropan-1-amine, is available.[3] For the hydrochloride salt, we would expect to see some shifts in the N-H stretching and bending frequencies.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Ammonium Salt) | 2800 - 3200 (broad) |

| C-H Stretch (Alkyl) | 2850 - 3000 |

| C-H Stretch (Cyclopropyl) | ~3100 |

| N-H Bend (Ammonium Salt) | 1500 - 1600 |

| C-H Bend (Alkyl) | 1350 - 1470 |

Step-by-Step Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR accessory is clean.

-

Collect a background spectrum of the empty ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

X-ray Crystallography: Definitive Solid-State Structure

Causality of Experimental Choice: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the precise arrangement of atoms in the crystal lattice. This technique is invaluable for confirming the absolute stereochemistry of chiral molecules.

Expected Crystal Structure: While a crystal structure for this compound has not been published, we can anticipate that it will form a well-ordered crystal lattice with strong hydrogen bonding interactions between the ammonium group and the chloride anion. The packing of the molecules will be influenced by van der Waals interactions between the alkyl and cyclopropyl groups.

Step-by-Step Experimental Protocol:

-

Crystal Growth: This is often the most challenging step.

-

Dissolve the compound in a suitable solvent or solvent mixture.

-

Slowly evaporate the solvent, or use vapor diffusion or cooling crystallization techniques to grow single crystals of sufficient size and quality.

-

-

Crystal Mounting: Carefully mount a suitable crystal on a goniometer head.

-

Data Collection:

-

Place the mounted crystal in the X-ray beam of a diffractometer.

-

Cool the crystal (typically to 100 K) to minimize thermal vibrations.

-

Rotate the crystal in the X-ray beam and collect the diffraction data.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Use direct methods or Patterson methods to solve the phase problem and obtain an initial model of the structure.

-

Refine the atomic positions and thermal parameters to obtain the final crystal structure.

-

Caption: A simplified workflow for single-crystal X-ray diffraction.

Conclusion: A Multi-faceted Approach to Structural Elucidation

The comprehensive structural analysis of this compound requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the primary framework of the molecule's connectivity in solution. Mass spectrometry confirms the molecular weight and offers insights into its stability and fragmentation. FT-IR spectroscopy provides a rapid and reliable method for identifying key functional groups. Finally, single-crystal X-ray diffraction, when successful, yields an unambiguous three-dimensional structure in the solid state. By integrating the data from these complementary techniques, researchers can confidently confirm the structure and purity of this compound, a critical step in the development of novel pharmaceuticals and agrochemicals.

References

-

PubChem. (n.d.). 1-Cyclopropylethylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Cyclopropylpropan-1-amine. John Wiley & Sons, Inc. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclopropylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Reddit. (2020). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Cyclopropylpropan-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic characteristics of 1-cyclopropylpropan-1-amine hydrochloride, a valuable building block in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific salt, this document leverages foundational spectroscopic principles and data from analogous structures to present a detailed, predictive analysis. We will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features, rooted in the molecule's unique combination of a primary amine salt and a cyclopropyl group, is explained to provide researchers with a robust framework for the identification and characterization of this and related compounds.

Introduction: The Structural Significance of this compound

1-Cyclopropylpropan-1-amine and its hydrochloride salt are important intermediates in the synthesis of various pharmaceutical agents. The cyclopropyl moiety is a well-regarded bioisostere for phenyl rings or gem-dimethyl groups, often introduced to modulate metabolic stability, binding affinity, and physicochemical properties of drug candidates. The primary amine serves as a crucial handle for further chemical modifications. As the hydrochloride salt, the compound exhibits improved solubility and stability, making it ideal for storage and use in aqueous reaction media.

A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and regulatory submissions. This guide provides an in-depth analysis of its expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound are dictated by the electronic environments of its constituent atoms. The formation of the ammonium salt from the free amine significantly influences the chemical shifts of nearby nuclei.

Predicted ¹H NMR Spectroscopy

The protonation of the primary amine to an ammonium chloride salt causes a significant downfield shift (deshielding) for protons on the adjacent carbon (the α-carbon) due to the electron-withdrawing inductive effect of the positively charged nitrogen atom.[1][2][3] The protons of the cyclopropyl group are expected to remain in their characteristic upfield region due to the ring's unique electronic structure.[4]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (in D₂O)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| -NH₃⁺ | ~7.5 - 8.5 | Broad singlet | 3H | Acidic protons, often broad and may exchange with solvent. Position is concentration-dependent. |

| CH-NH₃⁺ | ~3.0 - 3.5 | Triplet (t) | 1H | Deshielded by the adjacent positively charged nitrogen. Coupled to the -CH₂- group. |

| -CH₂-CH₃ | ~1.6 - 1.9 | Sextet or multiplet (m) | 2H | Diastereotopic protons coupled to both the methine and methyl protons. |

| -CH₂-CH₃ | ~0.9 - 1.2 | Triplet (t) | 3H | Standard alkyl methyl group. |

| Cyclopropyl CH | ~0.8 - 1.1 | Multiplet (m) | 1H | Methine proton of the cyclopropyl ring. |

| Cyclopropyl CH₂ | ~0.3 - 0.7 | Multiplets (m) | 4H | Diastereotopic methylene protons of the cyclopropyl ring, appearing in the characteristic upfield region. |

Predicted ¹³C NMR Spectroscopy

The carbon spectrum will similarly show the deshielding effect of the ammonium group on the α-carbon. The carbons of the cyclopropyl ring will appear at unusually high field (upfield), a hallmark of this strained ring system.[5]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| CH-NH₃⁺ | 55 - 60 | Significantly deshielded by the adjacent positively charged nitrogen. |

| -CH₂-CH₃ | 25 - 30 | Standard alkyl methylene carbon. |

| -CH₂-CH₃ | 10 - 15 | Standard alkyl methyl carbon. |

| Cyclopropyl CH | 10 - 15 | Methine carbon of the cyclopropyl ring. |

| Cyclopropyl CH₂ | 0 - 5 | Methylene carbons of the cyclopropyl ring, highly shielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. The transition from a primary amine (R-NH₂) to a primary ammonium salt (R-NH₃⁺) results in distinct and readily identifiable changes in the IR spectrum.[6][7]

For the free primary amine, one would expect to see a pair of medium-intensity peaks between 3300-3500 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretches.[8][9] Upon protonation to the hydrochloride salt, these are replaced by a very broad and strong absorption band spanning from approximately 2800 to 3200 cm⁻¹.[6] This broad feature is due to the N-H stretching vibrations of the -NH₃⁺ group and is one of the most characteristic features of an amine salt.

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration Type |

| -NH₃⁺ | 2800 - 3200 | Strong, very broad | N-H Stretch |

| C-H (Alkyl) | 2850 - 2960 | Medium-Strong | C-H Stretch |

| -NH₃⁺ | 1560 - 1625 | Medium | Asymmetric N-H Bend |

| -NH₃⁺ | 1500 - 1550 | Medium | Symmetric N-H Bend |

| C-N | 1020 - 1250 | Medium-Weak | C-N Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features. For 1-cyclopropylpropan-1-amine, which has a molecular weight of 99.18 g/mol , the mass spectrum is expected to be dominated by fragmentation resulting from the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage).[10][11] This process leads to the formation of a stable, resonance-stabilized iminium cation.

The molecular ion peak (M⁺) for the free amine would be observed at m/z = 99. Given that it contains one nitrogen atom, this adheres to the nitrogen rule (an odd molecular weight for a compound with an odd number of nitrogen atoms).[12]

Predicted Fragmentation Pattern

The major fragmentation pathway for 1-cyclopropylpropan-1-amine involves α-cleavage on either side of the carbon bearing the amino group.

-

Loss of an ethyl radical (-CH₂CH₃, 29 Da): This is expected to be a major fragmentation pathway, leading to a prominent peak at m/z = 70.

-

Loss of a cyclopropyl radical (-C₃H₅, 41 Da): This would result in a peak at m/z = 58.

The relative abundance of these fragments will depend on the relative stability of the resulting radicals and cations.

Caption: Predicted major fragmentation pathways for 1-cyclopropylpropan-1-amine via α-cleavage.

Table 4: Predicted Major Mass Spectrometry Peaks

| m/z | Proposed Fragment | Rationale |

| 99 | [C₆H₁₃N]⁺• | Molecular ion of the free amine |

| 70 | [M - C₂H₅]⁺ | α-cleavage with loss of an ethyl radical |

| 58 | [M - C₃H₅]⁺ | α-cleavage with loss of a cyclopropyl radical |

Experimental Protocols

The acquisition of high-quality spectroscopic data requires standardized experimental procedures. The following are generalized protocols for the characterization of a compound such as this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the hydrochloride salt in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the free amine (obtained by neutralizing the hydrochloride salt) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source coupled to a gas chromatograph (GC-MS) for sample introduction and separation.

-

Data Acquisition: Inject the sample into the GC. The separated components will enter the MS source, where they are ionized (typically at 70 eV for EI) and fragmented. The mass analyzer will separate the ions based on their m/z ratio.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment peaks.

Caption: A generalized workflow for the complete spectroscopic characterization of the target compound.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By understanding the expected NMR chemical shifts, characteristic IR absorption bands, and predictable mass spectrometric fragmentation patterns, researchers can confidently identify and characterize this important chemical intermediate. The principles outlined herein are broadly applicable to the analysis of related cyclopropylamine derivatives, serving as a valuable resource for professionals in the fields of chemical synthesis and drug discovery.

References

-

PubChem. (n.d.). 1-Cyclopropylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Cyclopropylpropan-1-amine. Wiley-VCH GmbH. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

-

NIST. (n.d.). n-amyl amine hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Chem LibreTexts. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclopropylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

NIST. (n.d.). Cyclopropylamine. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopropylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Retrieved from [Link]

-

Al-Haiza, M. A., Mostafa, M. S., & El-Masry, M. K. (2021). Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study. Molecules, 26(11), 3185. Retrieved from [Link]

-

NIST. (n.d.). Cyclopropylamine IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

Khan Academy. (2023). Fragmentation in Mass Spectrometry. YouTube. Retrieved from [Link]

-

NIST. (n.d.). Cyclopropylamine Gas Phase IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclopropylethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

Sources

- 1. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. fiveable.me [fiveable.me]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. N-amyl amine hydrochloride [webbook.nist.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 10. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

A Researcher's Guide to the Solubility of 1-Cyclopropylpropan-1-amine Hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-Cyclopropylpropan-1-amine hydrochloride in various organic solvents. Recognizing that specific solubility data for this compound is not widely published, this document emphasizes the fundamental physicochemical principles governing the solubility of amine hydrochlorides. It offers researchers, scientists, and drug development professionals the theoretical knowledge and practical methodologies required to predict, measure, and interpret solubility data. The guide details the critical interplay between the solute's salt form and the solvent's properties, provides a step-by-step protocol for experimental solubility determination via the isothermal shake-flask method, and outlines analytical quantification techniques.

Introduction: The Challenge of Amine Hydrochloride Solubility

This compound is an organic salt. Like most amine salts, it is formed by neutralizing the basic amine with hydrochloric acid, resulting in a charged, polar, and hydrogen-bonding species.[1][2] This ionic character dictates its solubility behavior, making it readily soluble in polar protic solvents like water but generally poorly soluble in nonpolar organic solvents.[1][2]

In pharmaceutical development and organic synthesis, manipulating solubility in organic media is often crucial for purification, reaction chemistry, and formulation. A lack of readily available solubility data for a specific compound like this compound necessitates a return to first principles and reliable experimental methods. This guide is structured to empower the researcher to generate this critical data with a strong understanding of the underlying science.

Theoretical Framework: The Energetics of Dissolution

The solubility of a crystalline salt in any solvent is governed by a thermodynamic balance between two key energy considerations:

-

Lattice Energy: The energy required to break apart the ionic bonds holding the 1-Cyclopropylpropan-1-amine cations and chloride anions together in the crystal lattice. This is an endothermic process (requires energy input).[3]

-

Solvation Energy: The energy released when the dissociated ions are stabilized by interactions with solvent molecules. This is an exothermic process (releases energy).[3][4]

A salt will dissolve in a solvent if the solvation energy is sufficient to overcome the lattice energy. The nature of the organic solvent is the primary determinant of the solvation energy.

Key Solvent Properties Influencing Solubility:

-

Polarity: Polar solvents have dipole moments that can interact favorably with the positive (R-NH3+) and negative (Cl-) ions, stabilizing them in solution. Highly polar solvents like alcohols are better at solvating ions than nonpolar solvents like hexane or toluene.[5] The principle of "like dissolves like" suggests that the highly polar nature of the amine salt requires a polar solvent for significant solubility.[4][5]

-

Protic vs. Aprotic:

-

Protic Solvents (e.g., methanol, ethanol) can donate hydrogen bonds. They are particularly effective at solvating the chloride anion (Cl⁻) through hydrogen bonding, significantly increasing solvation energy and promoting solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) have strong dipole moments but cannot donate hydrogen bonds.[6] While they can solvate the cation, their interaction with the anion is weaker, often resulting in lower solubility compared to protic solvents of similar polarity.[6]

-

-

Temperature: The effect of temperature on solubility depends on whether the overall dissolution process is endothermic (absorbs heat) or exothermic (releases heat).[7]

The diagram below illustrates the fundamental difference in the solvation process between a polar protic and a nonpolar solvent.

Caption: Dissolution of an amine salt in polar vs. nonpolar solvents.

Experimental Determination of Thermodynamic Solubility

The most reliable and widely used method for determining the true equilibrium solubility of a compound is the isothermal shake-flask method .[9][10] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a constant temperature.[11][12]

The following protocol provides a self-validating system for accurate measurement. The key to trustworthiness is ensuring true equilibrium has been reached.[11]

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Experimental Workflow: Isothermal Shake-Flask Method

Caption: Workflow for the isothermal shake-flask solubility protocol.

Step-by-Step Protocol

-

Sample Preparation : Add an excess amount of this compound to a vial containing a precise volume (e.g., 5 or 10 mL) of the chosen organic solvent. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.[9]

-

Equilibration : Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period. A common starting point is 24-48 hours.[10][12] The goal is to reach thermodynamic equilibrium between the dissolved and undissolved solid.[9][11]

-

Phase Separation : After shaking, allow the vials to rest in the temperature-controlled environment for several hours to let the excess solid settle. This step is critical to avoid sampling undissolved particles.

-

Sampling and Filtration : Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a solvent-compatible syringe filter (e.g., 0.22 µm) and discard the first few drops to saturate the filter material.

-

Dilution : Filter the supernatant directly into a pre-weighed vial or a volumetric flask. Accurately determine the mass or volume of the sample collected. Dilute the sample with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the calibrated range of your analytical method.

-

Quantification : Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID). A calibration curve prepared with known standards is essential.

-

Confirming Equilibrium (Self-Validation) : The most critical step for ensuring data integrity is to confirm that equilibrium has been reached.[11] This is done by analyzing samples taken at different time points (e.g., 24, 48, and 72 hours). The solubility value is considered reliable only when the measured concentration no longer changes over time.[11]

Analytical Quantification and Data Presentation

Analytical Methods

The choice of analytical technique depends on the properties of the analyte and solvent.

-

HPLC-UV: Often the method of choice if the compound has a UV chromophore. It is robust, reproducible, and widely available.

-

GC-FID: Suitable for volatile compounds that are thermally stable. The amine may need derivatization to improve its chromatographic properties.

-

Gravimetric Analysis: This is a fundamental but more time-consuming method. It involves taking a known volume of the filtered supernatant, evaporating the solvent, and weighing the remaining solid residue.[13] This method is best for non-volatile solutes and solvents and serves as an excellent orthogonal technique to confirm chromatographic results.[13][14][15]

Data Presentation

Solubility data should be presented clearly and concisely. A tabular format is highly recommended for comparing solubility across different solvents and temperatures.

Table 1: Hypothetical Solubility Data for 1-Cyclopropylpropan-1-amine HCl at 25 °C

| Solvent Category | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | 32.7 | [Experimental Value] | [Calculated Value] |

| Ethanol | 24.6 | [Experimental Value] | [Calculated Value] | |

| Isopropanol | 19.9 | [Experimental Value] | [Calculated Value] | |

| Polar Aprotic | Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] |

| Acetone | 20.7 | [Experimental Value] | [Calculated Value] | |

| Tetrahydrofuran (THF) | 7.6 | [Experimental Value] | [Calculated Value] | |

| Nonpolar | Dichloromethane (DCM) | 9.1 | [Experimental Value] | [Calculated Value] |

| Toluene | 2.4 | [Experimental Value] | [Calculated Value] | |

| Hexane | 1.9 | [Experimental Value] | [Calculated Value] |

Note: Dielectric constants are approximate literature values.

Conclusion and Best Practices

Determining the solubility of a specific amine hydrochloride like this compound in organic solvents is an exercise in applied physical chemistry. While pre-existing data may be sparse, a researcher equipped with a strong understanding of the principles of lattice and solvation energy can make rational solvent choices. The isothermal shake-flask method, when performed diligently with confirmation of equilibrium, provides a robust and reliable pathway to generating high-quality, trustworthy data. This foundational data is indispensable for the successful design of synthetic routes, purification protocols, and formulation strategies in any scientific or industrial setting.

References

-

Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?[Link]

-

ACS Publications. (n.d.). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents | Industrial & Engineering Chemistry Research.[Link]

-

PubMed. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery.[Link]

-

He, Y., et al. (n.d.). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. ResearchGate. [Link]

-

de Pablo, J. J., & Prausnitz, J. M. (n.d.). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous-Organic Solvents. ResearchGate. [Link]

-

Delgado, D. R. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

-

ACS Publications. (n.d.). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches | Crystal Growth & Design.[Link]

-

Wikipedia. (n.d.). Total dissolved solids.[Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.[Link]

-

University of Toronto. (2023). Solubility of Organic Compounds.[Link]

-

USP. (2016). <1236> Solubility Measurements.[Link]

-

Chemistry LibreTexts. (2016). 17.3: Factors that Affect Solubility.[Link]

-

WebAssign. (n.d.). Thermodynamics of Salt Dissolution.[Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.[Link]

-

PubChem. (n.d.). (1-Methylcyclopropyl)amine hydrochloride.[Link]

-

PubChem. (n.d.). 1-Cyclopropylethylamine hydrochloride.[Link]

-

IU Pressbooks. (n.d.). Thermodynamics of the Solvation of Salts – Virtual Chemistry Experiments.[Link]

-

NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility.[Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.[Link]

-

JoVE. (2020). Video: Solubility - Concept.[Link]

-

PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.[Link]

-

Sciencemadness.org. (2011). Solubility of organic amine salts.[Link]

-

ResearchGate. (n.d.). Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl).[Link]

-

AMBL. (2017). Total Dissolved Solids by Gravimetric Determination.[Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds.[Link]

-

PubChem. (n.d.). 1-Cyclopropylpropan-1-amine.[Link]

-

ACS Publications. (n.d.). Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews.[Link]

-

YouTube. (2014). Predicting Solubility of Salts and Precipitation Reactions- Lecture.[Link]

-

PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation.[Link]

-

NIES. (n.d.). III Analytical Methods.[Link]

-

Quora. (2017). Why do amines dissolve in hydrochloric acid?[Link]

-

ALS Global. (n.d.). Techniques for Accurate Measurement and Estimation of Total Dissolved Solids.[Link]

-

NIH. (n.d.). A Method for Detecting Water in Organic Solvents.[Link]

-

Wikipedia. (n.d.). Amine.[Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. webassign.net [webassign.net]

- 4. Video: Solubility - Concept [jove.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. Amine - Wikipedia [en.wikipedia.org]

- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What are the factors that influence solubility? | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. Total dissolved solids - Wikipedia [en.wikipedia.org]

- 14. cefns.nau.edu [cefns.nau.edu]

- 15. alsglobal.com [alsglobal.com]

Mastering a Critical Quality Attribute: A Technical Guide to the Melting Point of 1-Cyclopropylpropan-1-amine Hydrochloride

Abstract

In the landscape of pharmaceutical development, the melting point of an active pharmaceutical ingredient (API) is a fundamental yet critical parameter that provides profound insights into its identity, purity, and stability. This technical guide offers an in-depth exploration of the melting point of 1-cyclopropylpropan-1-amine hydrochloride, a key intermediate in the synthesis of various pharmacologically active agents. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a mere statement of value to elucidate the scientific principles underpinning melting point determination, best practices for its accurate measurement, and the interpretation of the data within a regulatory and quality control framework. Through a synthesis of theoretical principles and practical, field-proven methodologies, this guide aims to equip the reader with the expertise to confidently assess this crucial quality attribute.

The Significance of Melting Point in Drug Development: More Than Just a Number

The transition of a substance from a solid to a liquid phase, its melting point, is a cornerstone of physical characterization in the pharmaceutical industry.[1][2] For a crystalline solid like this compound, the melting point is not merely a physical constant but a sensitive indicator of its purity.[1][3] Pure crystalline compounds exhibit a sharp, well-defined melting range, typically within 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range, a phenomenon known as melting point depression.[1][4]

This principle is a rapid and cost-effective tool for:

-

Purity Assessment: A broad melting range or a value lower than the established reference standard can signify the presence of residual solvents, starting materials, or by-products from the synthesis.[1][2][4][3][5]

-

Identity Confirmation: Comparing the experimentally determined melting point with a known reference value helps to confirm the identity of the synthesized compound.[1][4]

-

Polymorphic Screening: Different crystalline forms (polymorphs) of the same compound can have distinct melting points. Therefore, melting point determination is an initial step in identifying and characterizing different polymorphic forms, which can have significant implications for a drug's solubility, bioavailability, and stability.

-

Guidance in Drug Design: The melting point of a compound is related to its crystal lattice energy and can influence its solubility and absorption characteristics.[6][7]

The relationship between these factors is a critical consideration in early-stage drug development, guiding the selection of promising lead candidates.[6][7]

Synthesis and Purification: The Genesis of a Defined Melting Point

A reliable melting point determination begins with a robust synthetic and purification protocol. While the direct synthesis of 1-cyclopropylpropan-1-amine is documented, a common route to similar amine hydrochlorides involves the formation of the free amine followed by salt formation with hydrochloric acid.[8][9] For instance, a scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride has been reported involving a Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid, followed by deprotection of the N-Boc-protected intermediate with hydrogen chloride in diethyl ether.[10][11]

The final precipitation or crystallization step is crucial for isolating a pure product. The choice of solvent and the rate of cooling can significantly impact the crystal size and purity of the resulting this compound, which in turn will affect the sharpness of its melting point.

The Definitive Protocol: Accurate Melting Point Determination

The capillary method is a widely accepted and pharmacopeia-compliant technique for determining the melting point of powdered solids.[1][5][12] The following protocol is a self-validating system designed to ensure accuracy and reproducibility.

Instrumentation and Calibration

Modern melting point apparatuses offer precise temperature control and automated detection. Regardless of the level of automation, routine calibration is non-negotiable for ensuring data integrity.

-

Apparatus: A digital melting point apparatus with a heating block, a light source for illumination, and a magnified viewing lens or a camera is required.

-

Calibration Standards: The instrument must be calibrated using certified reference standards with known, sharp melting points that bracket the expected melting point of the sample.[12] A three-point calibration is often recommended.

Sample Preparation: The Foundation of an Accurate Measurement

Proper sample preparation is paramount to obtaining a sharp and reproducible melting point.[3][5]

-

Drying: The sample of this compound must be thoroughly dried to remove any residual solvents, which can act as impurities and depress the melting point. Drying under vacuum over a desiccant like phosphorus pentoxide is a common practice.[3]

-

Pulverization: The dried sample should be a fine, homogenous powder to ensure uniform heat transfer within the capillary tube. This can be achieved by gently grinding the crystals in a mortar and pestle.[3]

-

Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube (typically 0.8-1.2 mm internal diameter) and packed to a height of 2.5-3.5 mm by tapping the sealed end of the tube on a hard surface.[5][12]

Measurement Procedure

A two-stage heating process is employed to ensure an accurate determination without overshooting the melting point.

-

Rapid Preliminary Scan: A preliminary, rapid heating is performed to get an approximate melting point. This allows for a more precise measurement in the subsequent steps.

-

Slow Ramp Rate Determination: A fresh sample is prepared. The apparatus is heated to a temperature approximately 5°C below the expected melting point.[12] The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample and the heating block.[12]

-

Recording the Melting Range: The melting range is recorded from the temperature at which the first droplet of liquid is observed (onset point) to the temperature at which the entire sample has melted into a clear liquid (clear point).[12]

Data Interpretation and Troubleshooting

The observed melting range provides valuable information about the sample of this compound.

| Observation | Potential Cause | Recommended Action |

| Sharp, narrow melting range (e.g., 1-2°C) | High purity of the compound. | Corroborate with other analytical techniques (e.g., NMR, HPLC) to confirm identity and purity. |

| Broad melting range (>2°C) | Presence of impurities.[1][2][4][3][5] | Further purification of the sample is required (e.g., recrystallization). |

| Melting point lower than the reference value | Presence of impurities.[1][4] | Further purification and re-analysis. |

| Sample decomposes before melting | Thermal instability of the compound. | Report the decomposition temperature. Consider alternative analytical techniques for purity assessment. |

| Sublimation observed | The compound transitions directly from solid to gas. | Use a sealed capillary tube for the measurement. |

Visualizing the Workflow

The following diagram illustrates the logical workflow for accurate melting point determination.

Caption: A logical workflow for accurate melting point determination.

Conclusion

The melting point of this compound is a multifaceted parameter that extends beyond a simple physical constant. It serves as a reliable indicator of purity and identity, guiding the synthetic chemist and the drug development professional in producing a high-quality API. By adhering to the rigorous, self-validating protocols outlined in this guide, researchers can ensure the generation of accurate and reproducible data, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective medicines.

References

- Chemistry For Everyone. (2025, November 4). Why Are Melting Points Used For Drug Purity Validation?

- Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. thinkSRS.com.

- NANOLAB. Melting Point Determination in Pharmaceutical Industry.

- Ran, Y., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. PubMed, 21(5), 934-941.

- Wang, J., et al. (2016). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. ChemistrySelect, 1(10), 2274-2284.

- Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003-1006.

- FLUKE. (2025, December 5). Why Is Melting Point Crucial in Large Labs and Research Facilities?

- CD Formulation. Melting Point Test.

- DETERMINATION OF MELTING POINTS.

- Melting point determination.

- Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl).

- Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed.

- CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.

Sources

- 1. nano-lab.com.tr [nano-lab.com.tr]

- 2. fluke.com.mm [fluke.com.mm]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. m.youtube.com [m.youtube.com]

- 5. Melting Point Test - CD Formulation [formulationbio.com]

- 6. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]

- 10. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. thinksrs.com [thinksrs.com]

An In-depth Technical Guide to 1-Cyclopropylpropan-1-amine Hydrochloride for Advanced Research

Abstract

This technical guide provides an in-depth analysis of 1-Cyclopropylpropan-1-amine hydrochloride, a valuable chemical building block for researchers, scientists, and drug development professionals. We will explore the strategic importance of its cyclopropyl moiety in medicinal chemistry, detail its commercial availability, and present a robust, field-proven protocol for its synthesis and purification. Furthermore, this guide includes comprehensive sections on analytical characterization for quality control and essential safety protocols for handling and storage. Our objective is to equip researchers with the critical information necessary to effectively source, synthesize, and utilize this compound in their advanced research and development projects.

Introduction: The Strategic Importance of the Cyclopropyl Moiety in Drug Discovery

In modern medicinal chemistry, the incorporation of small, strained ring systems into drug candidates is a powerful strategy for optimizing molecular properties. The cyclopropyl group, in particular, has seen a surge in use due to its unique electronic and conformational characteristics.[1] Unlike flexible alkyl chains, the cyclopropane ring is a rigid, planar triangle. This conformational rigidity can reduce the entropic penalty of binding to a biological target, potentially increasing potency.

The C-C bonds within the cyclopropyl ring possess significant π-character, allowing it to act as a bioisostere for moieties like vinyl groups or phenyl rings, which can be crucial for modulating metabolic stability or altering receptor interactions. The strategic placement of a cyclopropyl group can enhance a molecule's metabolic stability by shielding adjacent positions from enzymatic degradation, increase brain permeability, and reduce off-target effects.[1]

1-Cyclopropylpropan-1-amine and its hydrochloride salt are exemplary building blocks that leverage these benefits. The primary amine provides a versatile handle for further chemical modification, making it a key intermediate in the synthesis of novel therapeutics, particularly in areas like antiviral, anticancer, and antidepressant drug development.[1] This guide serves as a comprehensive resource for researchers looking to incorporate this high-value moiety into their discovery pipeline.

Chemical Identity and Physicochemical Properties

Precise identification is paramount for experimental reproducibility. The target compound is the hydrochloride salt of 1-Cyclopropylpropan-1-amine.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Parent Amine CAS | 219736-10-4 | [2] |

| (S)-Enantiomer HCl CAS | 177859-54-0 | [3] |

| Molecular Formula | C₆H₁₄ClN | - |

| Molecular Weight | 135.64 g/mol | - |

| Parent Amine MW | 99.17 g/mol | [2] |

| Canonical SMILES | CCC(C1CC1)N.Cl | - |

| InChIKey | OXXSMQHKMPTBAR-UHFFFAOYSA-N (Parent) | [2] |

Note: The racemic hydrochloride salt is the primary subject of this guide, though enantiomerically pure versions are commercially available.

Commercial Availability and Procurement

While not as ubiquitous as simpler amines, 1-Cyclopropylpropan-1-amine and its hydrochloride salt are available from several specialized chemical suppliers. Procurement for research and development purposes is feasible, with considerations for purity, scale, and lead time.

| Supplier | Compound Name | CAS Number | Notes |

| AKSci | (1-Cyclopropylpropyl)amine | 219736-10-4 | Parent amine offered in research quantities (mg to g).[4] |

| ChemBridge | (1-Cyclopropylpropyl)amine | 219736-10-4 | Listed as part of their screening compound and building block portfolio. |

| ChemicalBook | (1S)-1-CYCLOPROPYLPROPAN-1-AMINE HYDROCHLORIDE | 177859-54-0 | Lists the (S)-enantiomer hydrochloride, indicating commercial sources.[3] |

| Atomax Chemicals | (1-Cyclopropylpropyl)amine | 219736-10-4 | Listed in their chemical catalog. |

| Echemi | (1-Cyclopropylpropyl)amine | 219736-10-4 | Platform lists various potential suppliers.[5] |

Procurement Insights:

-

Purity: For drug discovery applications, a purity of >95% is typically required. Always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity via ¹H NMR and MS data.

-

Form: The compound may be available as the free base (an oil) or the hydrochloride salt (a solid). The hydrochloride salt is generally preferred for its superior stability and ease of handling.

-

Lead Times: As a specialty chemical, this compound may not be a stock item for all vendors. Inquire about lead times, which can range from days to several weeks.[4]

Synthesis and Purification Protocol

For researchers requiring larger quantities or specific analogs, a reliable synthetic route is essential. Reductive amination of cyclopropyl ethyl ketone is a robust and scalable method.[6][7] This process involves the formation of an intermediate imine from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.[7]

Synthesis Workflow Diagram

Caption: Workflow for synthesis and purification of the target compound.

Step-by-Step Experimental Protocol

Part 1: Synthesis of 1-Cyclopropylpropan-1-amine (Free Base)

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add cyclopropyl ethyl ketone (1.0 eq) and ammonium acetate (5.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane (DCM, approx. 0.2 M relative to the ketone) and glacial acetic acid (2.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation. Rationale: Acetic acid catalyzes imine formation while the excess ammonium acetate serves as the ammonia source and buffers the reaction.

-

Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes, monitoring for gas evolution. Rationale: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting ketone.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude free base amine as an oil.

Part 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude free base amine in a minimal amount of a suitable solvent, such as isopropanol (IPA) or diethyl ether.

-

Acidification: While stirring, slowly add a solution of hydrogen chloride (1.1 eq, e.g., 2 M HCl in IPA or diethyl ether).

-

Precipitation: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, it can be induced by cooling the mixture or by the addition of a non-polar co-solvent like hexanes.

-

Isolation: Collect the resulting solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under high vacuum.

Part 3: Purification

-

Recrystallization: The crude hydrochloride salt can be further purified by recrystallization from a suitable solvent system, such as isopropanol/diethyl ether or ethanol/hexanes, to yield a high-purity, crystalline solid.

Analytical Characterization for Quality Control

Verification of the compound's identity and purity is a non-negotiable step. The following data provides a benchmark for quality control.

Analytical Workflow Diagram

Caption: Quality control workflow for compound validation.

Expected Analytical Data

| Technique | Expected Results for 1-Cyclopropylpropan-1-amine HCl |

| ¹H NMR | Chemical shifts (δ) are approximate and may vary with solvent. Protons on the cyclopropyl ring (multiplets, ~0.2-1.2 ppm), CH₂ of the propyl group (multiplet, ~1.5-1.8 ppm), CH attached to nitrogen (multiplet, ~2.8-3.2 ppm), CH₃ of the propyl group (triplet, ~0.9-1.1 ppm), NH₃⁺ (broad singlet, variable, ~8.0-9.0 ppm in DMSO-d₆). |

| ¹³C NMR | Approximate shifts. Carbons of the cyclopropyl ring (~3-15 ppm), CH₂ of propyl (~25-30 ppm), CH attached to nitrogen (~55-60 ppm), CH₃ of propyl (~10-15 ppm). |

| Mass Spec (ESI+) | Expected m/z for the free amine [M+H]⁺: 100.11. |

| Appearance | White to off-white crystalline solid. |

Note: It is common for the methine proton alpha to the nitrogen to be deshielded in the hydrochloride salt.[8]

Safe Handling, Storage, and Disposal

Adherence to safety protocols is essential when working with reactive amines and their salts.

| Hazard Category | GHS Statements (Based on Parent Amine) | Source |

| Physical Hazards | H226: Flammable liquid and vapor. | [2] |

| Health Hazards | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. | [2] |

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses with side-shields or chemical goggles.

-

Skin and Body Protection: A lab coat is mandatory. Ensure full skin coverage.

Handling and Storage:

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon) is recommended.

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids (beyond what is needed for salt formation).

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Chemical waste should be handled by a licensed professional disposal service.

Conclusion

This compound is a strategically important building block for modern chemical and pharmaceutical research. While its commercial availability is limited to specialized suppliers, this guide provides the necessary information for effective procurement. For applications requiring larger scales, the detailed reductive amination protocol offers a reliable and scalable synthetic alternative. By adhering to the outlined procedures for synthesis, purification, validation, and safe handling, researchers can confidently and effectively utilize this versatile compound to advance their scientific objectives.

References

-

ChemBuyersGuide.com, Inc. (n.d.). ChemBridge Corporation. Retrieved from [Link]

-